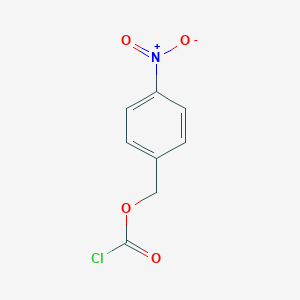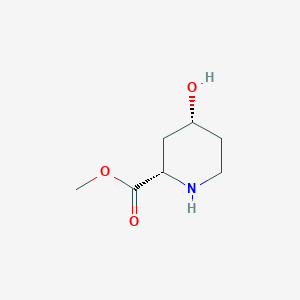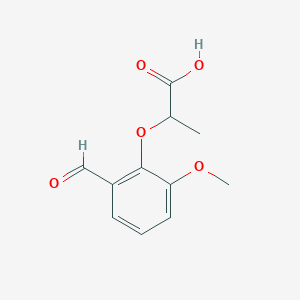
4-Nitrobenzylchloroformiat
Übersicht
Beschreibung
4-Nitrobenzyl chloroformate, also known as (4-nitrophenyl)methyl carbonochloridate, is a versatile reagent widely used in organic synthesis. It is an ester of chloroformic acid and 4-nitrobenzyl alcohol, containing both a reactive chloroformyl (COCl) group and a nitro group (NO2). These functional groups make it useful in various chemical processes, including protecting groups and cross-coupling reactions .
Wissenschaftliche Forschungsanwendungen
4-Nitrobenzyl chloroformate is used in various scientific research applications:
Organic Synthesis: As a protecting group for amines and a precursor for aryl carbamates.
Peptide Synthesis: Used in solid-phase peptide synthesis to obtain altered side chain functionalities in peptides.
Pharmaceuticals: In the synthesis of natural products and pharmaceuticals.
Nanoparticles: Modified glycol chitosan nanoparticles for drug delivery under hypoxic conditions.
Wirkmechanismus
Target of Action
4-Nitrobenzyl chloroformate (4-NBC) is primarily used as a protecting agent in organic synthesis . It targets hydroxyl and amine groups in various compounds, protecting them from unwanted reactions during synthesis .
Mode of Action
4-NBC contains a reactive chloroformyl (COCl) group and a nitro group (NO2) that can participate in various chemical processes . It reacts with hydroxyl or amine groups to form esters or amides, respectively . This reaction effectively “protects” the targeted groups from participating in other reactions during the synthesis process .
Biochemical Pathways
The primary biochemical pathway involving 4-NBC is the formation of carbamates . This process involves the reaction of 4-NBC with amines, resulting in the formation of stable carbamates . These carbamates can then be used in further reactions or can be hydrolyzed to remove the protecting group when no longer needed .
Result of Action
The primary result of 4-NBC’s action is the formation of protected compounds that can undergo further reactions without interference from the protected groups . This allows for more complex organic synthesis processes to take place .
Action Environment
4-NBC is sensitive to moisture and heat . Contact with water can lead to the liberation of toxic gases , and it can decompose under heat . Therefore, it should be stored under inert gas at low temperatures (0-10°C) to maintain its stability . The environment in which 4-NBC is used can significantly influence its action, efficacy, and stability.
Biochemische Analyse
Biochemical Properties
The role of 4-Nitrobenzyl chloroformate in biochemical reactions is quite versatile. It can participate in various chemical processes due to its reactive chloroformyl (COCl) group and a nitro group (NO2)
Cellular Effects
It’s also harmful if swallowed, in contact with skin, or if inhaled .
Molecular Mechanism
It’s known that the compound contains both a reactive chloroformyl (COCl) group and a nitro group (NO2) that can participate in various chemical processes
Temporal Effects in Laboratory Settings
It’s also known that the compound is harmful if swallowed, in contact with skin, or if inhaled .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 4-Nitrobenzyl chloroformate can be synthesized by reacting 4-nitrobenzyl alcohol with phosgene (COCl2) in the presence of a base such as pyridine or triethylamine. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the chloroformate group .
Industrial Production Methods: In industrial settings, the production of 4-nitrobenzyl chloroformate follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The product is often purified by distillation or recrystallization .
Analyse Chemischer Reaktionen
Types of Reactions: 4-Nitrobenzyl chloroformate undergoes various types of reactions, including:
Nucleophilic Substitution: Reacts with nucleophiles such as amines to form carbamates.
Carbonylation: Forms carbonates and carbamates when reacted with alcohols and amines.
Cross-Coupling Reactions: Participates in palladium-catalyzed cross-coupling reactions to form biaryl compounds.
Common Reagents and Conditions:
Bases: Triethylamine, pyridine.
Catalysts: Palladium catalysts for cross-coupling reactions.
Solvents: Anhydrous solvents such as dichloromethane or tetrahydrofuran.
Major Products:
Carbamates: Formed from reactions with amines.
Carbonates: Formed from reactions with alcohols.
Biaryl Compounds: Formed from cross-coupling reactions.
Vergleich Mit ähnlichen Verbindungen
4-Nitrophenyl chloroformate: Used as a coupling agent in the synthesis of ureas, carbamates, and carbonates.
Phenyl chloroformate: Another chloroformate ester used in organic synthesis.
Uniqueness: 4-Nitrobenzyl chloroformate is unique due to its dual functional groups (chloroformyl and nitro), which allow it to participate in a wide range of chemical reactions. Its stability and reactivity make it a valuable reagent in organic synthesis .
Eigenschaften
IUPAC Name |
(4-nitrophenyl)methyl carbonochloridate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNO4/c9-8(11)14-5-6-1-3-7(4-2-6)10(12)13/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHSGOABISYIYKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1COC(=O)Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6063482 | |
| Record name | Carbonochloridic acid, (4-nitrophenyl)methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6063482 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4457-32-3 | |
| Record name | 4-Nitrobenzyl chloroformate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4457-32-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Nitrobenzyl chloroformate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004457323 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Carbonochloridic acid, (4-nitrophenyl)methyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Carbonochloridic acid, (4-nitrophenyl)methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6063482 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-nitrobenzyl chloroformate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.463 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-NITROBENZYL CHLOROFORMATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DG2GS0JJV0 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 4-Nitrobenzyl Chloroformate contribute to enhanced tumor penetration in nanocarriers?
A: 4-Nitrobenzyl Chloroformate (NBCF) serves as a cleavable protecting group for amine groups on the surface of nanocarriers. [, ] In the provided research, NBCF modifies polylysine (PLL), a positively charged polymer. This modification effectively shields the positive charges, allowing the nanocarriers to evade the immune system and achieve prolonged blood circulation. [, ] Once inside the tumor microenvironment, the hypoxic conditions trigger the gradual degradation of NBCF. [, ] This degradation exposes the amine groups of PLL, leading to a positive surface charge on the nanocarrier. [, ] This positive charge enhances the penetration of the nanocarrier into the tumor tissue due to electrostatic interactions with the negatively charged tumor cell membranes.
Q2: What are the advantages of using a hypoxia-responsive nanocarrier designed with 4-Nitrobenzyl Chloroformate for drug delivery?
A: The key advantage lies in the targeted activation of the nanocarrier within the hypoxic tumor microenvironment. [, ] This targeted approach offers several benefits:
- Reduced Systemic Toxicity: By shielding the drug payload until reaching the tumor, systemic exposure and potential side effects are minimized. [, ]
- Enhanced Drug Penetration: The hypoxia-triggered positive surface charge facilitates deeper penetration into the tumor mass, improving drug delivery to otherwise inaccessible cancer cells. [, ]
- Improved Therapeutic Efficacy: Increased drug concentration at the tumor site can lead to enhanced therapeutic efficacy and potentially improved treatment outcomes. [, ]
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![7-Oxo-3,7-dihydro-2H-oxazolo[3,2-a]pyrimidine-6-carbonitrile](/img/structure/B46119.png)











